molecular formula C10H20N2OS B13029802 N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine

N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine

Katalognummer: B13029802
Molekulargewicht: 216.35 g/mol
InChI-Schlüssel: HBQISYLJAOUAMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine is an organic compound that features a thietane ring and a morpholine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine typically involves the reaction of 4-methylmorpholine with thietan-3-amine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine is unique due to its combination of a thietane ring and a morpholine derivative, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with simpler compounds .

Eigenschaften

Molekularformel

C10H20N2OS

Molekulargewicht

216.35 g/mol

IUPAC-Name

N-[1-(4-methylmorpholin-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C10H20N2OS/c1-8(11-9-6-14-7-9)10-5-12(2)3-4-13-10/h8-11H,3-7H2,1-2H3

InChI-Schlüssel

HBQISYLJAOUAMY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CN(CCO1)C)NC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.